molecular formula C15H19N3O3 B14674352 Uracil, 3,6-dimethyl-5-(dimethylamino)-1-(p-methoxyphenyl)- CAS No. 32150-67-7

Uracil, 3,6-dimethyl-5-(dimethylamino)-1-(p-methoxyphenyl)-

Cat. No.: B14674352
CAS No.: 32150-67-7
M. Wt: 289.33 g/mol
InChI Key: OKPXKOTXEVLWNV-UHFFFAOYSA-N
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Description

Uracil, 3,6-dimethyl-5-(dimethylamino)-1-(p-methoxyphenyl)- is a synthetic organic compound that belongs to the class of uracil derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uracil derivatives typically involves multi-step organic reactions. Common starting materials include uracil and various substituted anilines. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Uracil derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of substituents on the uracil ring with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the uracil ring.

Scientific Research Applications

Uracil derivatives have a wide range of applications in scientific research, including:

    Chemistry: Used as intermediates in organic synthesis.

    Biology: Studied for their interactions with nucleic acids and proteins.

    Medicine: Investigated for their potential as antiviral, anticancer, and antimicrobial agents.

    Industry: Utilized in the development of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of uracil derivatives often involves interactions with biological macromolecules such as DNA, RNA, and enzymes. These compounds can inhibit or modulate the activity of specific molecular targets, leading to various biological effects. The pathways involved may include inhibition of nucleic acid synthesis, enzyme inhibition, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thymine Derivatives: Similar structure but with a methyl group at the 5-position.

    Cytosine Derivatives: Contain an amino group at the 4-position.

    Fluorouracil: A well-known uracil derivative used in cancer treatment.

Uniqueness

Uracil, 3,6-dimethyl-5-(dimethylamino)-1-(p-methoxyphenyl)- is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other uracil derivatives

Properties

CAS No.

32150-67-7

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

5-(dimethylamino)-1-(4-methoxyphenyl)-3,6-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C15H19N3O3/c1-10-13(16(2)3)14(19)17(4)15(20)18(10)11-6-8-12(21-5)9-7-11/h6-9H,1-5H3

InChI Key

OKPXKOTXEVLWNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C2=CC=C(C=C2)OC)C)N(C)C

Origin of Product

United States

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